molecular formula C4H4F4O3 B8735048 Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy- CAS No. 10186-64-8

Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy-

Cat. No. B8735048
M. Wt: 176.07 g/mol
InChI Key: FVFNJRUHXHUZRC-UHFFFAOYSA-N
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Patent
US05205914

Procedure details

The synthesis of Example 9 was carried out under pressure as follows. A 100 ml stainless steel stirred reactor chilled to 0° was charged with 32.8 g of aqueous sodium hydroxide solution and 50.1 g of methanol. The reactor was cooled to -78° and 23.7 g (0.143 mol) of hexafluoropropene epoxide was condensed therein. The cooling bath was removed, and stirring was started. The reaction temperature rose to 50°, and the pressure to 185 psig. The reaction was completed in an hour, but stirring was continued for another hour. The reaction mixture was neutralized by 3 g of 50% aqueous sodium hydroxide solution. The low boilers were removed by evaporation, and the resulting white solid (40.6 g) was combined with 40.7 g of 99% phosphoric acid and distilled to afford 17.1 g (67.9%) of 2-methoxytetrafluoropropionic acid (1H NMR) b.p. 55°-60° (7 mm Hg).
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]1([F:12])([C:8]([F:11])([F:10])[F:9])[O:5][C:4]1(F)F.[CH3:13][OH:14]>>[CH3:4][O:5][C:3]([F:12])([C:8]([F:11])([F:10])[F:9])[C:13]([OH:14])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
32.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50.1 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
23.7 g
Type
reactant
Smiles
C1(C(O1)(F)F)(C(F)(F)F)F

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of Example 9
TEMPERATURE
Type
TEMPERATURE
Details
A 100 ml stainless steel stirred reactor chilled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled to -78°
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
rose to 50°
WAIT
Type
WAIT
Details
The reaction was completed in an hour
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another hour
CUSTOM
Type
CUSTOM
Details
The low boilers were removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)O)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 67.9%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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